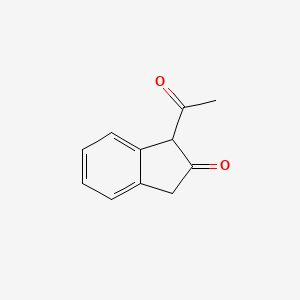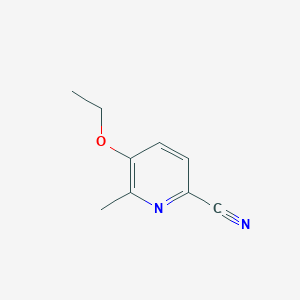
N',N'-bis(2-chloroethyl)-2,2,2-trifluoroacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’,N’-bis(2-chloroethyl)-2,2,2-trifluoroacetohydrazide is a chemical compound characterized by its unique structure, which includes two chloroethyl groups and a trifluoroacetohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-bis(2-chloroethyl)-2,2,2-trifluoroacetohydrazide typically involves the reaction of 2-chloroethylamine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of N’,N’-bis(2-chloroethyl)-2,2,2-trifluoroacetohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions
N’,N’-bis(2-chloroethyl)-2,2,2-trifluoroacetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in various substituted compounds.
Aplicaciones Científicas De Investigación
N’,N’-bis(2-chloroethyl)-2,2,2-trifluoroacetohydrazide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N’,N’-bis(2-chloroethyl)-2,2,2-trifluoroacetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in the context of its potential therapeutic applications, where it may interfere with the growth and proliferation of cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-chloroethyl)amine: A related compound with similar chloroethyl groups but lacking the trifluoroacetohydrazide moiety.
Tris(2-chloroethyl)amine: Another related compound with three chloroethyl groups.
N,N-Bis(2-chloroethyl)cyclopropanamine: A compound with a cyclopropane ring in place of the trifluoroacetohydrazide moiety.
Uniqueness
N’,N’-bis(2-chloroethyl)-2,2,2-trifluoroacetohydrazide is unique due to the presence of the trifluoroacetohydrazide moiety, which imparts distinct chemical and biological properties. This moiety enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
7696-91-5 |
|---|---|
Fórmula molecular |
C6H9Cl2F3N2O |
Peso molecular |
253.05 g/mol |
Nombre IUPAC |
N',N'-bis(2-chloroethyl)-2,2,2-trifluoroacetohydrazide |
InChI |
InChI=1S/C6H9Cl2F3N2O/c7-1-3-13(4-2-8)12-5(14)6(9,10)11/h1-4H2,(H,12,14) |
Clave InChI |
HUBCRHBFQXNQJO-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)N(CCCl)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[[2-(4-acetylphenyl)-3H-isoindol-1-ylidene]amino]phenyl]ethanone](/img/structure/B14004994.png)
![3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro-](/img/structure/B14005000.png)


![2-[(4-Phenylanilino)methyl]isoindole-1,3-dione](/img/structure/B14005013.png)


![N'-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]acetohydrazide](/img/structure/B14005042.png)




![1-benzo[1,3]dioxol-5-yl-N-(9H-fluoren-2-yl)methanimine](/img/structure/B14005060.png)

